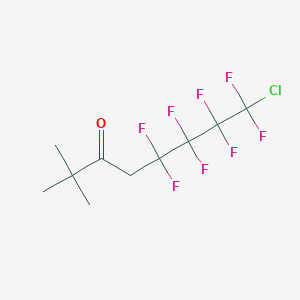
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- is a specialized organic compound characterized by its unique structure and properties. This compound is part of the ketone family, with a molecular formula of C10H11ClF8O . It is known for its high stability and resistance to various chemical reactions due to the presence of multiple fluorine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- typically involves the introduction of fluorine atoms into the octanone structure. This can be achieved through various fluorination techniques, such as direct fluorination or the use of fluorinating agents like sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is designed to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the highly reactive nature of fluorine .
Analyse Chemischer Reaktionen
Types of Reactions
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated ketones.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes
Wirkmechanismus
The mechanism of action of 3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- involves its interaction with molecular targets through its ketone group and fluorinated structure. The presence of multiple fluorine atoms enhances its stability and reactivity, allowing it to participate in various chemical and biological processes. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Octanone: A simpler ketone without the fluorine and chlorine substitutions.
2-Octanone: Another isomer of octanone with the ketone group at a different position.
4-Octanone: Similar to 3-Octanone but with the ketone group at the fourth carbon.
Uniqueness
3-Octanone, 8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyl- is unique due to its extensive fluorination and the presence of a chlorine atom. These substitutions significantly alter its chemical properties, making it more stable and reactive compared to its non-fluorinated counterparts. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
119091-29-1 |
|---|---|
Molekularformel |
C10H11ClF8O |
Molekulargewicht |
334.63 g/mol |
IUPAC-Name |
8-chloro-5,5,6,6,7,7,8,8-octafluoro-2,2-dimethyloctan-3-one |
InChI |
InChI=1S/C10H11ClF8O/c1-6(2,3)5(20)4-7(12,13)8(14,15)9(16,17)10(11,18)19/h4H2,1-3H3 |
InChI-Schlüssel |
XZGFDJNVURIZFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


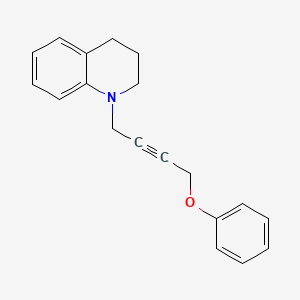
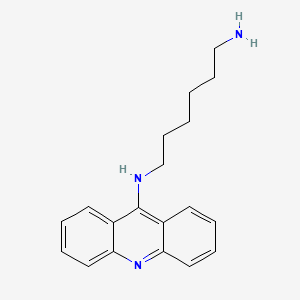
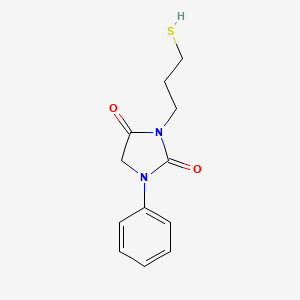
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
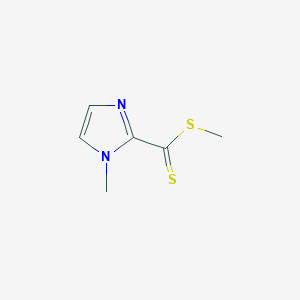

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
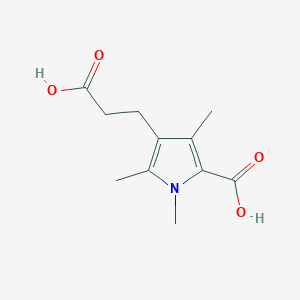
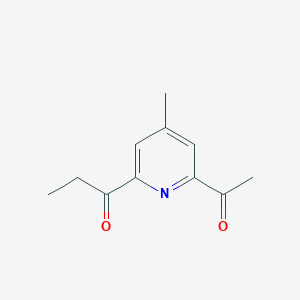
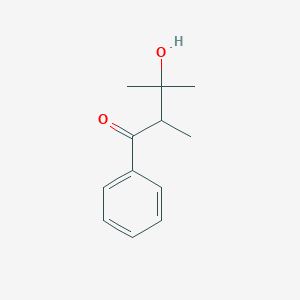
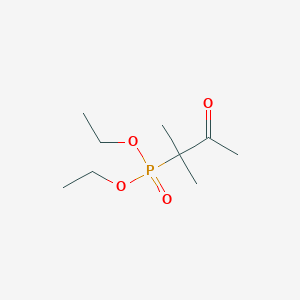
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
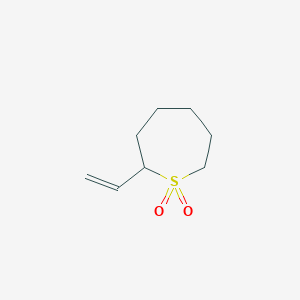
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
